2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile is a heterocyclic compound featuring a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction of the nitrile group produces primary amines.
- Substitution reactions yield various substituted benzoxazole derivatives .
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
- 2-(Hydroxymethyl)benzothiazole
- 2-(Hydroxymethyl)benzimidazole
- 2-(Hydroxymethyl)benzoxazoline
Comparison: 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-1,3-benzoxazol-6-yl]acetonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-4-3-7-1-2-8-9(5-7)14-10(6-13)12-8/h1-2,5,13H,3,6H2 |
InChI Key |
FDRJGUBBZYUDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)OC(=N2)CO |
Origin of Product |
United States |
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